2-((3,4-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
2-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-((3,4-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 2-((3,4-Difluorophenoxy)methyl)benzoic acid
Reduction: 2-((3,4-Difluorophenoxy)methyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
2-((3,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-((3,4-Difluorophenoxy)methyl)benzaldehyde is similar to other benzaldehyde derivatives, such as 2-(3,4-difluorophenoxy)benzaldehyde and 2-(3,4-difluorophenoxy)aniline. its unique difluorophenoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the difluorophenoxy group enhances the compound's stability and reactivity, making it a valuable tool in various research applications.
Comparison with Similar Compounds
2-(3,4-Difluorophenoxy)benzaldehyde
2-(3,4-Difluorophenoxy)aniline
2-(3,4-Difluorophenoxy)acetic acid
Properties
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-5-12(7-14(13)16)18-9-11-4-2-1-3-10(11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQOPRIGKUFMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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